
5-Oxo-1-(phenylsulphonyl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxo-1-(phenylsulphonyl)-L-proline: is a heterocyclic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a phenylsulphonyl group attached to the nitrogen atom of the pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(phenylsulphonyl)-L-proline typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid under solvent-free conditions at temperatures ranging from 140°C to 165°C . This method is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 5-Oxo-1-(phenylsulphonyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: The phenylsulphonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Various substituted pyrrolidinone derivatives depending on the substituent introduced.
科学研究应用
Chemistry: 5-Oxo-1-(phenylsulphonyl)-L-proline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential use in treating various diseases, including bacterial infections and cancer. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 5-Oxo-1-(phenylsulphonyl)-L-proline involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
- 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid
- 5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid
- 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids
Comparison: 5-Oxo-1-(phenylsulphonyl)-L-proline is unique due to the presence of the phenylsulphonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it more suitable for certain applications in medicinal chemistry and material science. The phenylsulphonyl group also contributes to its potential antimicrobial and anticancer activities, distinguishing it from other pyrrolidinone derivatives.
属性
CAS 编号 |
46857-11-8 |
|---|---|
分子式 |
C11H11NO5S |
分子量 |
269.28 g/mol |
IUPAC 名称 |
(2S)-1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO5S/c13-10-7-6-9(11(14)15)12(10)18(16,17)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)/t9-/m0/s1 |
InChI 键 |
ZVZRSYRJNCFXSL-VIFPVBQESA-N |
手性 SMILES |
C1CC(=O)N([C@@H]1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
规范 SMILES |
C1CC(=O)N(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


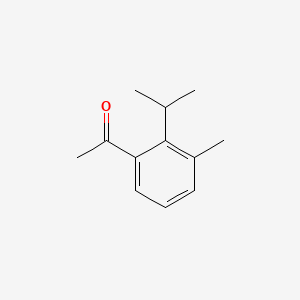
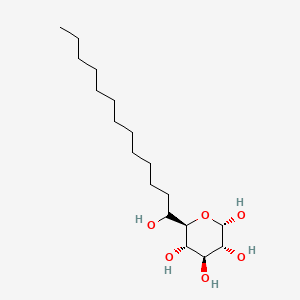
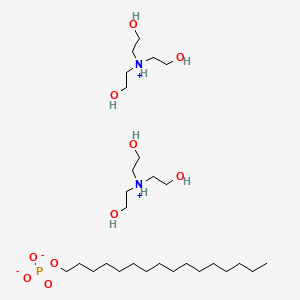

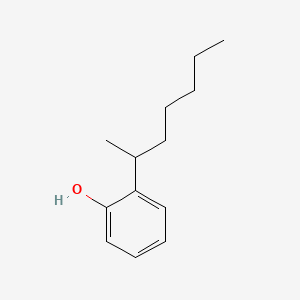
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
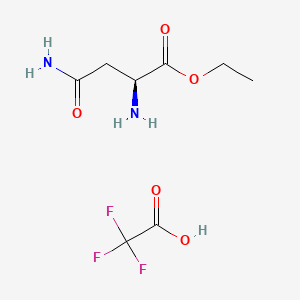

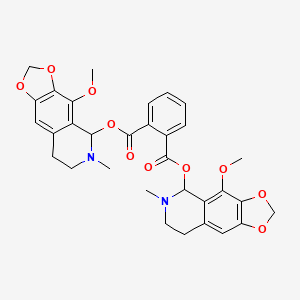

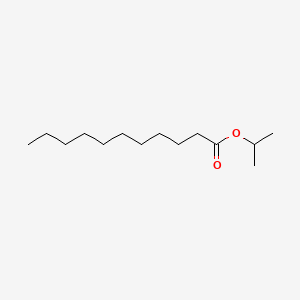
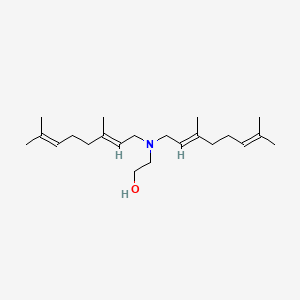
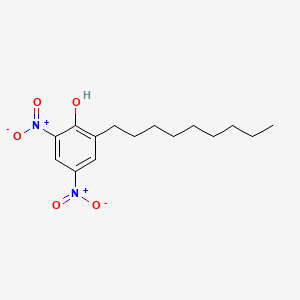
![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
